Methyl cyclohexanepropionate
CAS No.: 20681-51-0
Cat. No.: VC3901150
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20681-51-0 |
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Molecular Formula | C10H18O2 |
Molecular Weight | 170.25 g/mol |
IUPAC Name | methyl 3-cyclohexylpropanoate |
Standard InChI | InChI=1S/C10H18O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3 |
Standard InChI Key | PPALFHZGSIENQB-UHFFFAOYSA-N |
SMILES | COC(=O)CCC1CCCCC1 |
Canonical SMILES | COC(=O)CCC1CCCCC1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Methyl cyclohexanepropionate, systematically named methyl 3-cyclohexylpropanoate, possesses the molecular formula C₁₀H₁₈O₂ and a molar mass of 170.25 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name derives from its propanoic acid backbone esterified with methanol and substituted with a cyclohexyl group at the third carbon position . Its SMILES notation (COC(=O)CCC1CCCCC1) accurately represents the ester functional group adjacent to a six-membered cyclohexane ring .
Stereochemical Considerations
While the compound lacks chiral centers in its base structure, conformational analysis reveals three stable chair conformations of the cyclohexane ring that influence its physical properties. The equatorial positioning of the propionate chain minimizes 1,3-diaxial interactions, resulting in a lowest-energy conformation with a calculated dipole moment of 1.98 D . X-ray crystallographic data for analogous compounds suggests a bond angle of 112.3° at the ester oxygen, consistent with sp² hybridization .
Synthesis and Production Methodologies
Catalytic Hydrogenation of Methyl Cinnamate
The predominant industrial synthesis involves heterogeneous catalytic hydrogenation of methyl cinnamate (C₆H₅CH=CHCOOCH₃). Patent US6399810B1 details optimized conditions using 5-10 wt% ruthenium or palladium on activated carbon catalysts :
Parameter | Ruthenium Catalyst | Palladium Catalyst |
---|---|---|
Temperature | 155°C | 160-170°C |
Pressure | 20 bar | 20 bar |
Reaction Time | 6 hours | 35 hours |
Conversion Efficiency | 99% | 98% |
Product Purity | 99.6% | 99.7% |
This method achieves near-quantitative yields by employing azeotropic distillation to remove reaction byproducts . The hydrogenation mechanism proceeds through sequential saturation of the aromatic ring followed by alkene reduction, with palladium exhibiting greater selectivity for aromatic hydrogenation .
Alternative Synthetic Routes
Less common synthesis pathways include:
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Transesterification: Calcium carbonate-catalyzed reaction of 3-cyclohexylpropionic acid with methanol under Dean-Stark conditions .
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Carbonylation: Palladium-mediated carbonylation of 4-vinyl-1-cyclohexene in methanol, though this method yields only 72-78% purity .
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Phase-Transfer Catalysis: Alkylation of sodium 3-cyclohexylpropionate with methyl iodide using tetrabutylammonium bromide, limited by competing elimination reactions .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for methyl cyclohexanepropionate remains limited, but extrapolation from structural analogs provides key insights:
The compound's dielectric constant (ε = 4.82) indicates moderate polarity, facilitating solubility in both ethanol (65 g/L) and diethyl ether (≥100 g/L) .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption at 1745 cm⁻¹ (C=O stretch), 1170 cm⁻¹ (C-O-C asymmetric stretch), and 2850-2960 cm⁻¹ (cyclohexyl C-H vibrations) .
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¹H NMR (CDCl₃): δ 3.65 (s, 3H, OCH₃), δ 2.35 (t, 2H, J=7.5 Hz, CH₂COO), δ 1.65-1.25 (m, 11H, cyclohexyl + CH₂CH₂COO) .
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¹³C NMR: 170.8 ppm (carbonyl), 51.3 ppm (methoxy), 33.1-25.4 ppm (cyclohexyl carbons) .
Industrial Applications
Fragrance Industry Utilization
As a direct odorant, methyl cyclohexanepropionate imparts fruity-green notes at concentrations of 0.01-0.1% in perfumes . Its primary commercial value lies in serving as the precursor to allyl cyclohexylpropionate (CAS 2705-87-5), a pineapple-like fragrance produced through transesterification with allyl alcohol . The global market for cyclohexylpropionate esters exceeded 450 metric tons in 2023, driven by demand for tropical fruit flavorants in personal care products .
Pharmaceutical Intermediates
Emerging applications include:
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Chiral resolving agents for amine pharmaceuticals via diastereomeric salt formation .
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Solubility enhancers for lipophilic active pharmaceutical ingredients (APIs), improving bioavailability by 12-18% in preclinical studies .
Comparative Analysis with Structural Analogs
Cyclohexyl Propionate vs. Methyl Cyclohexanepropionate
Isomeric Considerations
The 1-methylcyclohexyl propionate isomer (CAS 565892) demonstrates distinct properties including higher refractive index (nD²⁵ = 1.458) and enhanced thermal stability (decomposition onset 210°C vs 195°C for the 3-cyclohexyl isomer) .
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